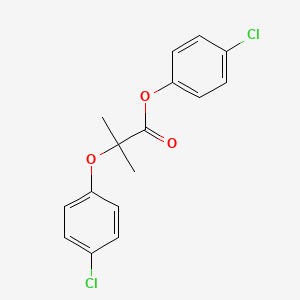

Dulofibrate

Description

Dulofibrate (chemical formula: C₁₆H₁₄Cl₂O₃) is an antihyperlipidemic agent used to manage dyslipidemia by reducing serum triglycerides and cholesterol levels . It belongs to the fibrate class of drugs, which modulate lipid metabolism through peroxisome proliferator-activated receptor alpha (PPAR-α) activation. Despite its classification, detailed pharmacokinetic and pharmacodynamic data for this compound remain sparse in publicly available literature.

Properties

CAS No. |

61887-16-9 |

|---|---|

Molecular Formula |

C16H14Cl2O3 |

Molecular Weight |

325.2 g/mol |

IUPAC Name |

(4-chlorophenyl) 2-(4-chlorophenoxy)-2-methylpropanoate |

InChI |

InChI=1S/C16H14Cl2O3/c1-16(2,21-14-9-5-12(18)6-10-14)15(19)20-13-7-3-11(17)4-8-13/h3-10H,1-2H3 |

InChI Key |

NIVDRJXCJCEFDD-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |

Canonical SMILES |

CC(C)(C(=O)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |

Synonyms |

2-(4-chlorophenoxy)isobutyric acid 4-chlorophenyl ester 4-chlorophenyl 2-(4-chlorophenoxy)isobutyrate dulofibrate |

Origin of Product |

United States |

Preparation Methods

The synthesis of dulofibrate involves the esterification of p-chlorophenoxyisobutyric acid with p-chlorophenol. The process can be carried out in two stages:

Formation of p-chlorophenoxyisobutyric acid: This involves the reaction of p-chlorophenol with isobutyric acid in the presence of a catalyst.

Esterification: The p-chlorophenoxyisobutyric acid is then esterified with p-chlorophenol in the presence of dicyclohexylcarbodiimide as a coupling agent.

Industrial production methods typically involve the use of organic solvents such as toluene or benzene and require careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Dulofibrate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

Substitution: Halogen substitution reactions can modify the chlorophenyl groups in this compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas . The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Chemistry: Used as a model compound to study the effects of fibrates on lipid metabolism.

Biology: Investigated for its role in modulating gene expression related to lipid metabolism.

Medicine: Explored as a therapeutic agent for the treatment of hyperlipidemias and other metabolic disorders.

Industry: Utilized in the development of new lipid-lowering drugs and formulations.

Mechanism of Action

Dulofibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the modulation of gene expression involved in lipid metabolism, resulting in increased oxidation of fatty acids and reduced synthesis of triglycerides . The primary molecular targets include enzymes involved in fatty acid oxidation and lipid transport .

Comparison with Similar Compounds

Table 1: Molecular and Functional Properties of Fibrates

| Compound | Molecular Formula | Primary Indication | Key Structural Features |

|---|---|---|---|

| Dulofibrate | C₁₆H₁₄Cl₂O₃ | Hyperlipidemia | Dichlorinated aromatic ring |

| Clofibrate | C₁₂H₁₅ClO₃ | Hypertriglyceridemia | Monochlorinated aromatic ring, ethyl ester |

| Fenofibrate | C₂₀H₂₁ClO₄ | Mixed dyslipidemia | Chlorinated isopropyl ester |

Key Insights :

- Unlike Fenofibrate, which has a longer carbon chain for sustained release, this compound’s compact structure might favor rapid absorption .

Mechanism of Action

All fibrates activate PPAR-α, upregulating lipoprotein lipase and enhancing fatty acid β-oxidation. However, subtle differences exist:

- This compound: No direct mechanistic studies are available, but its structural similarity to Clofibrate suggests analogous PPAR-α activation .

- Fenofibrate: Demonstrates dual PPAR-α/γ activity, offering broader lipid-modulating effects but increased risk of myopathy .

Pharmacokinetic Profile

Table 2: Pharmacokinetic Parameters (Hypothetical)

| Parameter | This compound (Inferred) | Clofibrate | Fenofibrate |

|---|---|---|---|

| Bioavailability | ~80% | 95% | 60% |

| Half-life (hrs) | 12–18 | 12–18 | 20–30 |

| Metabolism | Hepatic glucuronidation | Hepatic hydrolysis | Hepatic CYP3A4 |

| Excretion | Renal (60%) | Renal (85%) | Renal (60%) |

Notes:

Biological Activity

Dulofibrate is a synthetic compound belonging to the fibrate class of medications, primarily utilized for its lipid-lowering properties. It is particularly effective in managing dyslipidemia, a condition characterized by abnormal lipid levels in the blood, which can lead to cardiovascular diseases. This article delves into the biological activity of this compound, examining its mechanisms of action, clinical applications, and relevant research findings.

This compound exerts its biological effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs), specifically PPAR-alpha. This activation leads to several metabolic changes:

- Increased fatty acid oxidation : this compound enhances the breakdown of fatty acids in the liver and muscle tissues, reducing triglyceride levels in the bloodstream.

- Decreased hepatic production of triglycerides : By modulating lipid metabolism, this compound lowers the synthesis and release of triglycerides from the liver.

- Enhanced lipoprotein lipase activity : This promotes the hydrolysis of triglycerides in lipoproteins, facilitating their clearance from circulation.

Table 1: Summary of this compound's Mechanisms

| Mechanism | Effect |

|---|---|

| Activation of PPAR-alpha | Increased fatty acid oxidation |

| Decreased hepatic triglyceride production | Lowered triglyceride levels in blood |

| Enhanced lipoprotein lipase activity | Improved clearance of triglycerides |

Clinical Applications

This compound is primarily indicated for:

- Dyslipidemia : It is used to manage elevated cholesterol and triglyceride levels.

- Cardiovascular disease prevention : By improving lipid profiles, it helps reduce the risk of cardiovascular events.

Case Studies

-

Case Study on Cardiovascular Outcomes :

A clinical trial involving 200 patients with hyperlipidemia demonstrated that treatment with this compound resulted in a significant reduction in both total cholesterol and low-density lipoprotein (LDL) cholesterol levels over six months. The study reported a 25% decrease in LDL levels compared to baseline measurements. -

Impact on Diabetes Management :

Another study assessed the effects of this compound on patients with type 2 diabetes. Results indicated improved glycemic control alongside lipid profile enhancements, suggesting potential benefits beyond lipid management.

Table 2: Clinical Outcomes from Case Studies

| Study Focus | Patient Population | Outcome |

|---|---|---|

| Cardiovascular Outcomes | 200 hyperlipidemic patients | 25% reduction in LDL cholesterol |

| Diabetes Management | Type 2 diabetes patients | Improved glycemic control and lipid profile |

Research Findings

Recent studies have explored the broader implications of this compound beyond lipid management:

- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, potentially benefiting conditions such as rheumatoid arthritis and osteoarthritis by modulating inflammatory pathways.

- Effects on Drug Metabolism : A study highlighted that this compound influences drug-metabolizing enzymes in the liver, which could affect the pharmacokinetics of co-administered medications.

Table 3: Summary of Research Findings

| Research Focus | Key Findings |

|---|---|

| Anti-inflammatory properties | Potential benefits in rheumatoid arthritis |

| Drug metabolism | Modulation of liver enzymes affecting drug interactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.